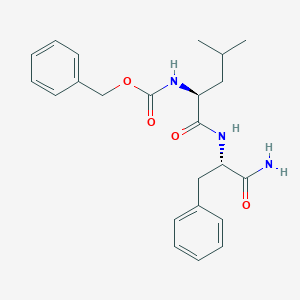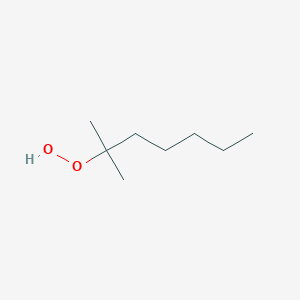
2-Methylheptane-2-peroxol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylheptane-2-peroxol is a chemical compound that is commonly used in scientific research. It is a peroxide that is often used as a radical initiator in polymerization reactions. This compound has a wide range of applications in various fields, including chemistry, biology, and material science.
Mecanismo De Acción
The mechanism of action of 2-Methylheptane-2-peroxol involves the formation of free radicals. When this compound is exposed to heat or light, it undergoes homolytic cleavage to form two free radicals. These free radicals can then initiate polymerization reactions or react with other molecules to form new compounds.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of 2-Methylheptane-2-peroxol. However, it is known that this compound can be toxic when ingested or inhaled. It can cause skin and eye irritation and may be harmful if swallowed. Therefore, it should be handled with care in the laboratory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Methylheptane-2-peroxol in lab experiments is that it is a stable compound that can be stored for long periods of time. Additionally, it is a relatively inexpensive compound that is readily available. However, one limitation of using this compound is that it can be hazardous to handle and requires special precautions to ensure safety in the laboratory.
Direcciones Futuras
There are several future directions for research on 2-Methylheptane-2-peroxol. One direction is to investigate its potential as a radical initiator in new polymerization reactions. Additionally, research could be conducted to explore its use in the synthesis of new organic compounds. Another direction for research is to investigate the potential health effects of exposure to this compound and to develop safety guidelines for its use in the laboratory.
Conclusion:
In conclusion, 2-Methylheptane-2-peroxol is a useful compound in scientific research. Its ability to form free radicals makes it a valuable tool in polymerization reactions and the synthesis of organic compounds. However, it should be handled with care due to its potential toxicity. Further research is needed to explore its potential applications and to ensure safe handling in the laboratory.
Métodos De Síntesis
2-Methylheptane-2-peroxol can be synthesized by the reaction of 2-methylhept-2-ene with hydrogen peroxide in the presence of a catalyst. The reaction is typically carried out in an organic solvent such as ether or acetone. The yield of the reaction can be improved by using a higher concentration of hydrogen peroxide and a higher reaction temperature.
Aplicaciones Científicas De Investigación
2-Methylheptane-2-peroxol is widely used in scientific research as a radical initiator in polymerization reactions. It is also used as a source of free radicals in various chemical reactions. Additionally, this compound is used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances.
Propiedades
Número CAS |
13393-69-6 |
|---|---|
Nombre del producto |
2-Methylheptane-2-peroxol |
Fórmula molecular |
C8H18O2 |
Peso molecular |
146.23 g/mol |
Nombre IUPAC |
2-hydroperoxy-2-methylheptane |
InChI |
InChI=1S/C8H18O2/c1-4-5-6-7-8(2,3)10-9/h9H,4-7H2,1-3H3 |
Clave InChI |
UVALTZBZKMZQMM-UHFFFAOYSA-N |
SMILES |
CCCCCC(C)(C)OO |
SMILES canónico |
CCCCCC(C)(C)OO |
Sinónimos |
1,1-Dimethylhexyl hydroperoxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



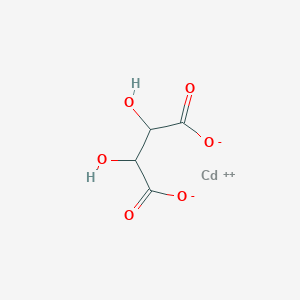
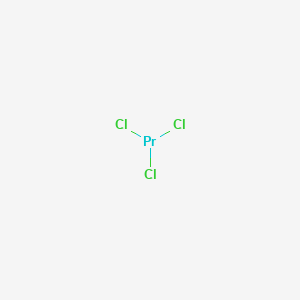
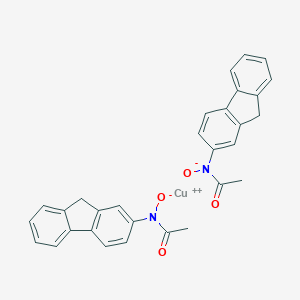
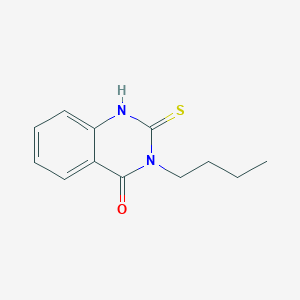
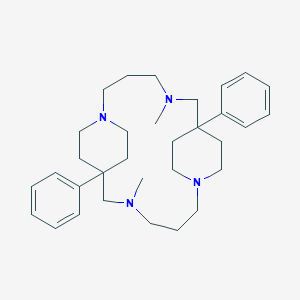
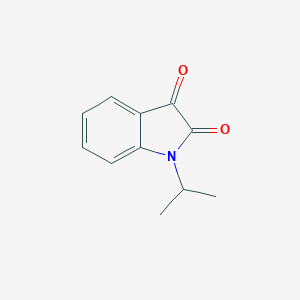



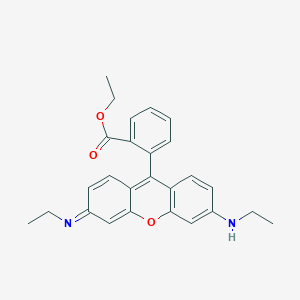
![1-[2-[Ethyl[4-[(5-nitrothiazol-2-YL)azo]phenyl]amino]ethyl]pyridinium chloride](/img/structure/B77284.png)

